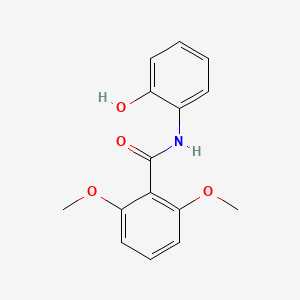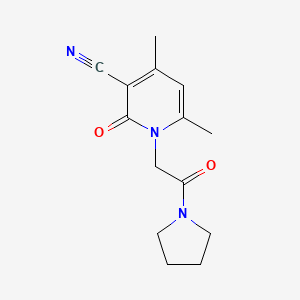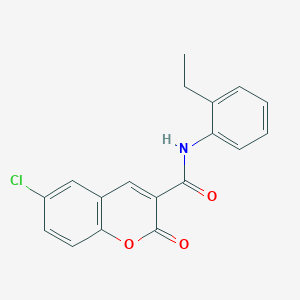
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide, also known as HDMB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HDMB-1 belongs to the class of benzamides, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Wirkmechanismus
The mechanism of action of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in the growth and proliferation of cancer cells. N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide inhibits the activation of Akt and mTOR, which leads to the downregulation of various downstream targets involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide exhibits potent antioxidant activity, which helps in reducing oxidative stress and inflammation. N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide is its potent antitumor activity against various cancer cell lines. N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. However, one of the limitations of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment duration of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide for various diseases.
Zukünftige Richtungen
There are several future directions for the research on N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide. One of the major areas of research is to develop more efficient and cost-effective synthesis methods for N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide. Additionally, more studies are needed to determine the optimal dosage and treatment duration of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide for various diseases. Furthermore, research is needed to explore the potential therapeutic applications of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more studies are needed to elucidate the mechanism of action of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide and its downstream targets in various diseases.
Synthesemethoden
The synthesis of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with 2-amino-phenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer treatment. Studies have shown that N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide works by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-12-8-5-9-13(20-2)14(12)15(18)16-10-6-3-4-7-11(10)17/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVENEXRGTHXDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyphenyl)-2,6-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B5298862.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5298878.png)
![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)

![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)